2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, its reactivity with acids/bases, and any decomposition reactions .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility in various solvents, and pH. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds often involves complex reactions that yield structurally unique derivatives, showcasing the versatility and adaptability of these molecules in synthetic chemistry. For instance, compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized through acetylation and treatment with triethyl amine and formamide, highlighting the methods for creating molecules with potential biological activities (Pratibha Sharma et al., 2004). Similarly, the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates demonstrates another approach to generate compounds with specific structural features (I. Yavari et al., 2002).
Molecular Docking and Anticancer Potential
Research into compounds with similar structures includes molecular docking analysis to determine their potential as anticancer drugs. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated, with in silico modeling targeting the VEGFr receptor, suggesting potential anticancer activity (Gopal Sharma et al., 2018).
Antimicrobial Activities
Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities. This includes screening against susceptible and resistant Gram-positive and Gram-negative bacteria, indicating the relevance of these molecules in developing new antimicrobial agents (Pratibha Sharma et al., 2004).
Molluscicidal Activities
Research also extends to the evaluation of related compounds for molluscicidal activities, demonstrating the broad spectrum of potential applications in controlling pests or vectors of diseases (L. C. de Souza et al., 2004).
Biocatalysis
Additionally, enzymes like p-hydroxyphenylacetate 3-hydroxylase have been utilized for the synthesis of trihydroxyphenolic acids from related precursors, highlighting the application of these compounds in enzymatic reactions and the production of antioxidants (T. Dhammaraj et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[8-(N-ethylanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-21(11-8-6-5-7-9-11)16-18-14-13(22(16)10-12(23)24)15(25)20(3)17(26)19(14)2/h5-9H,4,10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNFFYBXYOTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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